![molecular formula C20H19N3O2 B2537084 3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2108575-53-5](/img/structure/B2537084.png)
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
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Description
3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an attractive target for further exploration.
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
A derivative of 8-azabicyclo[3.2.1]octane was used as an efficient chiral auxiliary in Michael-type reactions via enamines, highlighting its potential in asymmetric synthesis (Martens & Lübben, 1991).
Structural Analysis
The gold(III) tetrachloride salt of a related compound, L-cocaine, was structurally analyzed, demonstrating the compound's utility in detailed molecular studies, including hydrogen bonding and molecular interactions (Wood, Brettell & Lalancette, 2007).
Synthesis of Conformationally Rigid Analogs
Analogues of 2-amino-adipic acid, containing the 8-azabicyclo[3.2.1]octane skeleton, were synthesized, showcasing the compound's role in creating rigid molecular structures for specific applications (Kubyshkin et al., 2009).
Application in Radical Translocation Reactions
The compound has been used in the synthesis of bridged azabicyclic systems, utilizing α-acylamino radicals in radical translocation reactions, highlighting its versatility in synthetic chemistry (Sato et al., 1995).
Crystallographic Studies
Crystallographic studies of similar structures, such as (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, provide insights into the conformational properties and potential applications in structural biology (Yang et al., 2008).
properties
IUPAC Name |
3-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-12-14-3-1-4-15(9-14)20(24)23-16-6-7-17(23)11-19(10-16)25-18-5-2-8-22-13-18/h1-5,8-9,13,16-17,19H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIPDVMZYDNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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